
Spinosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spinosine, also known as this compound, is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Effects
1. Neurological Disorders
Spinosine has shown promise in treating neurological disorders, particularly in enhancing cognitive function and exhibiting sedative and anxiolytic effects. Research indicates that this compound acts as an antagonist on the 5-HT1A receptors, which are implicated in sleep regulation and anxiety.
- Cognitive Function : In studies involving mice models of Alzheimer's disease, this compound improved memory impairments induced by amyloid-beta oligomers. It was found to decrease levels of activated microglia and astrocytes while enhancing choline acetyltransferase expression, suggesting a neuroprotective role against cognitive decline associated with Alzheimer's disease .
- Sedative Effects : this compound increased non-rapid eye movement (NREM) sleep duration and reduced sleep latency in animal models, indicating its potential as a treatment for sleep disorders .
2. Anti-Cancer Properties
This compound has demonstrated anti-cancer activity, particularly against colorectal cancer. Studies have shown that this compound can inhibit cell growth and induce apoptosis in colorectal cancer cell lines.
- Mechanism of Action : The anti-cancer effects are attributed to this compound's ability to inhibit the proliferation of cancer cells and enhance their sensitivity to chemotherapy agents like 5-fluorouracil. In mouse models, this compound administration reduced polyp formation and improved recovery of damaged organs .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Wang et al., 2010 | Sedative Effects | This compound reversed reductions in sleep periods induced by 5-HT1A receptor agonists in rats. |
Ko et al., 2015 | Alzheimer's Disease | Improved memory impairment in mice; reduced activated microglia and enhanced cholinergic activity. |
Shan et al., 2020 | Colorectal Cancer | Inhibited HCT-116 cell growth; reduced polyps in AOM/DSS-induced mouse models. |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its clinical application. Current research indicates that this compound has favorable pharmacokinetic properties but faces challenges related to bioavailability and toxicity.
- Bioavailability : Limited studies have explored the absorption and distribution of this compound within biological systems, indicating a need for further investigation .
- Toxicity : While this compound shows therapeutic potential, concerns regarding its toxicity profile must be addressed through comprehensive studies to ensure safety for clinical use .
特性
CAS番号 |
175274-51-8 |
---|---|
分子式 |
C19H21NO4 |
分子量 |
327.4 g/mol |
IUPAC名 |
(13aS)-2,3-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-10,11-diol |
InChI |
InChI=1S/C19H21NO4/c1-23-18-8-11-3-4-20-10-13-7-17(22)16(21)6-12(13)5-15(20)14(11)9-19(18)24-2/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1 |
InChIキー |
VAKIESMDOCVMDV-HNNXBMFYSA-N |
SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |
異性体SMILES |
COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |
正規SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |
同義語 |
spinosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。